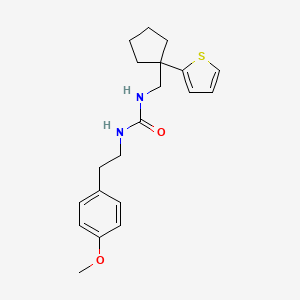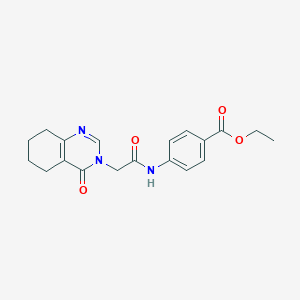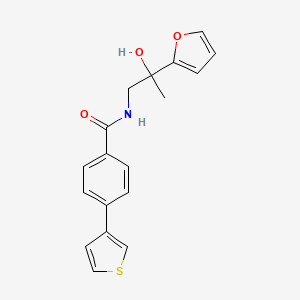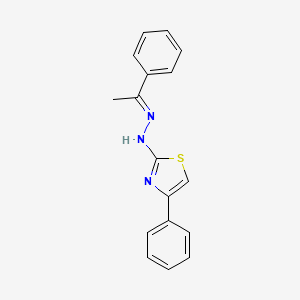![molecular formula C9H12Cl2N4 B2406675 1-[1-(Pyridin-3-YL)-1H-pyrazol-3-YL]methanamine dihydrochloride CAS No. 2459962-92-4](/img/structure/B2406675.png)
1-[1-(Pyridin-3-YL)-1H-pyrazol-3-YL]methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Pyridin-3-YL)-1H-pyrazol-3-YL]methanamine dihydrochloride is a compound that features a pyridine ring fused with a pyrazole ring, making it a heterocyclic compound
Métodos De Preparación
The synthesis of 1-[1-(Pyridin-3-YL)-1H-pyrazol-3-YL]methanamine dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-dielectrophilic nitriles.
Introduction of the Pyridine Ring: The pyridine ring is then introduced through various synthetic routes, including cyclization reactions.
Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity, often using catalytic processes and controlled reaction conditions.
Análisis De Reacciones Químicas
1-[1-(Pyridin-3-YL)-1H-pyrazol-3-YL]methanamine dihydrochloride undergoes several types of chemical reactions:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole and pyridine rings.
Major products formed from these reactions include various substituted pyrazoles and pyridines, which can be further utilized in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
1-[1-(Pyridin-3-YL)-1H-pyrazol-3-YL]methanamine dihydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[1-(Pyridin-3-YL)-1H-pyrazol-3-YL]methanamine dihydrochloride involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
1-[1-(Pyridin-3-YL)-1H-pyrazol-3-YL]methanamine dihydrochloride can be compared with similar compounds such as:
- 1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine dihydrochloride .
- N-Methyl-1-(3-pyridin-4-ylisoxazol-5-yl)methanamine dihydrochloride .
These compounds share structural similarities but differ in their specific functional groups and reactivity, highlighting the unique properties of this compound.
Propiedades
IUPAC Name |
(1-pyridin-3-ylpyrazol-3-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.2ClH/c10-6-8-3-5-13(12-8)9-2-1-4-11-7-9;;/h1-5,7H,6,10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWBJEWTYIYXGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=CC(=N2)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone](/img/structure/B2406594.png)


![2-[(4-Aminophenyl)sulfanyl]-5-chlorobenzonitrile](/img/structure/B2406600.png)
![1-{2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid](/img/structure/B2406601.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2406603.png)

![2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B2406609.png)




